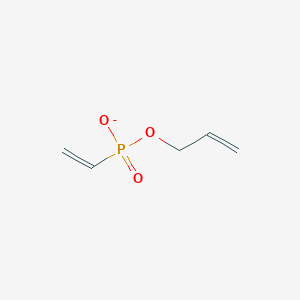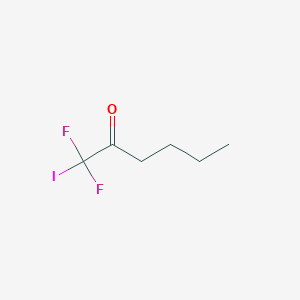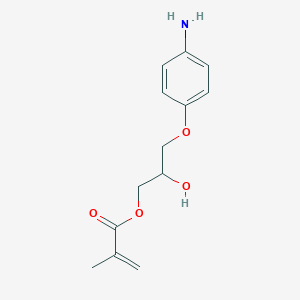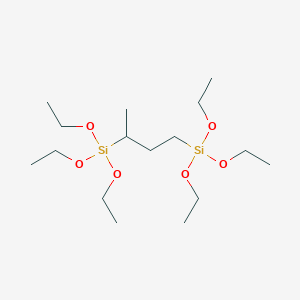
Prop-2-en-1-yl ethenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl ethenylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethenylphosphonate can be synthesized through various methods. One common approach involves the reaction of prop-2-en-1-ol with a phosphonylating agent such as diethyl phosphite under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of prop-2-en-1-ol is replaced by the phosphonyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave irradiation. These methods enhance reaction rates and yields while minimizing the use of hazardous solvents. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates.
Scientific Research Applications
Prop-2-en-1-yl ethenylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl ethenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl phosphonate
- Ethenylphosphonic acid
- Diethyl phosphonate
Uniqueness
Prop-2-en-1-yl ethenylphosphonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and application purposes.
Properties
CAS No. |
183719-83-7 |
|---|---|
Molecular Formula |
C5H8O3P- |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
ethenyl(prop-2-enoxy)phosphinate |
InChI |
InChI=1S/C5H9O3P/c1-3-5-8-9(6,7)4-2/h3-4H,1-2,5H2,(H,6,7)/p-1 |
InChI Key |
HNXGIBKLRYVYLZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOP(=O)(C=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)





